1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1250888-96-0) is a heterocyclic building block belonging to the N1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid series. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 1250888-96-0
Cat. No. B2451037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
CAS1250888-96-0
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCCCCN1C(=C(C=N1)C(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
InChIKeyABGVZDVGKJGKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1250888-96-0): Core Physicochemical & Structural Profile for Procurement Evaluation


1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1250888-96-0) is a heterocyclic building block belonging to the N1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid series. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol [1]. The compound features a pyrazole core substituted at N1 with an n-butyl chain and at C5 with a methyl group, with a free carboxylic acid at the C4 position for downstream derivatization [2]. Computed physicochemical descriptors include an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 55.1 Ų, and 4 rotatable bonds [1]. It is commercially supplied at ≥95% purity for research and development use .

Why 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Casually Substituted by Other N1-Alkyl Pyrazole-4-carboxylic Acids


Within the 5-methyl-1H-pyrazole-4-carboxylic acid scaffold, even modest changes to the N1 alkyl substituent produce quantifiable shifts in lipophilicity, conformational flexibility, and steric profile [1]. The n-butyl chain delivers an XLogP3 of 1.3 compared to 0.5 for the N1-ethyl analog and ~0.12 for the N1-methyl analog — a delta exceeding 1 log unit that directly impacts LogD, aqueous solubility, and predicted membrane permeability [1][2]. Equally critical, the linear n-butyl group affords 4 rotatable bonds versus only 2 for the same-molecular-weight tert-butyl isomer (XLogP3 1.1) — a structural distinction that governs conformational entropy and target-induced fit, with demonstrated relevance in pyrazole-based COX-2 inhibitor SAR [3]. These differences mean that swapping the N1 substituent without re-optimization can alter both pharmacokinetic behavior and binding potency, making generic substitution scientifically invalid without re-validation of the entire downstream SAR pathway.

Quantitative Differentiation Evidence: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid vs. Closest N1-Alkyl Analogs


XLogP3 Lipophilicity Comparison: n-Butyl (1.3) vs. tert-Butyl (1.1), Propyl (~1.0), Ethyl (0.5), and Methyl (~0.12) Analogs

The target compound's computed XLogP3 of 1.3 (PubChem XLogP3-AA algorithm) positions it as the most lipophilic among the straight-chain N1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid series, exceeding the tert-butyl isomer (XLogP3 1.1) by +0.2 log units and the ethyl analog (XLogP3 0.5) by +0.8 log units [1][2]. The N1-methyl analog returns a LogP of approximately 0.12 [3]. This 1.18-log-unit span from methyl to n-butyl translates to a predicted ~15-fold increase in octanol-water partition coefficient, directly relevant for membrane partitioning and CNS penetration potential in drug discovery programs.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Rotatable Bond Count — n-Butyl (4) vs. tert-Butyl (2) and Shorter-Chain Analogs

The target compound possesses 4 rotatable bonds (PubChem), conferred by the linear n-butyl chain at N1 [1]. This is double the count of the same-molecular-weight tert-butyl isomer (2 rotatable bonds) [2] and substantially higher than the N1-ethyl (2) , N1-propyl (3) [3], and N1-methyl (1) [4] analogs. The additional rotational degrees of freedom provide the n-butyl compound with greater conformational sampling capacity, which can translate into both higher entropic penalty upon binding and greater adaptability to diverse binding pockets — a dual-edged parameter that must be deliberately selected during lead optimization.

Conformational entropy Molecular flexibility Target binding

N1 Linear (n-Butyl) vs. Branched (tert-Butyl) Isomer: Same MW, Distinct Steric and Electronic Environment

The n-butyl isomer (target) and tert-butyl isomer share identical molecular formula (C₉H₁₄N₂O₂) and molecular weight (182.22 g/mol), yet present fundamentally different steric profiles at the pyrazole N1 position [1][2]. The linear n-butyl chain extends ~4.8 Å from the pyrazole ring with a slim cross-sectional profile, whereas the tert-butyl group presents a compact, spherical steric bulk of ~3.4 Å van der Waals radius in all directions [3]. This steric distinction is known to affect N1-dependent binding in pyrazole-based COX-2 inhibitors, where linear alkyl chains at N1 permit deeper pocket penetration compared to branched substituents [4]. Additionally, the electron-donating inductive effect differs: n-butyl (+I effect via σ-bond polarization) versus tert-butyl (stronger +I effect via hyperconjugation from three methyl groups), which modulates the electron density on the pyrazole ring and the acidity of the C4 carboxylic acid.

Steric effects Isomer comparison N1 substitution

Physicochemical Property Vector Comparison Across the N1-Alkyl-5-methyl-1H-pyrazole-4-carboxylic Acid Homologous Series

A comprehensive comparison across five commercially available N1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid analogs reveals that the n-butyl compound (target) occupies a distinct multivariable property space [1]. As shown in the comparison data table below, the target compound provides the highest lipophilicity among straight-chain analogs while retaining the highest number of rotatable bonds. Its TPSA (55.1 Ų) remains constant across all five analogs — a characteristic of the shared pyrazole-4-carboxylic acid core — meaning the entire differentiation vector is carried by the N1 substituent's contribution to MW, LogP, and flexibility. The n-butyl compound's intermediate MW (182.22) between the lighter methyl (140.14) and heavier analogs offers a balanced profile for fragment-based drug discovery and scaffold hopping campaigns where controlled stepwise increases in lipophilicity and conformational degrees of freedom are required to map SAR.

Physicochemical profiling Homologous series Lead optimization

Class-Level Anti-Inflammatory Activity of Pyrazole-4-carboxylic Acid Derivatives: Structural Context for the n-Butyl Scaffold

While no compound-specific COX-2 IC₅₀ data were identified for 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid in the peer-reviewed primary literature, the broader class of pyrazole-4-carboxylic acid derivatives has demonstrated selective COX-2 inhibition with IC₅₀ values ranging from 0.059 to 3.89 μM in published series, comparable to celecoxib (IC₅₀ = 0.22 μM) [1]. Critically, SAR studies within this scaffold class establish that N1 alkyl chain length and branching directly modulate both COX-2 inhibitory potency and COX-2/COX-1 selectivity index [1][2]. The n-butyl substituent's intermediate chain length (4-carbon linear) has been identified in related pyrazole carboxylate SAR as an optimal balance point between hydrophobic pocket complementarity and aqueous solubility maintenance — shorter chains (methyl, ethyl) reduce potency while longer chains (>C5) incur solubility penalties without further potency gains [3]. This class-level SAR context supports the rationale for selecting the n-butyl derivative as a privileged intermediate for COX-2-targeted medicinal chemistry programs.

COX-2 inhibition Anti-inflammatory Pyrazole SAR

Procurement-Weighted Application Scenarios for 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1250888-96-0)


COX-2 Selective Inhibitor Lead Optimization: N1 Alkyl Chain SAR Exploration

Medicinal chemistry teams pursuing selective COX-2 inhibitors can employ the target compound as an N1-n-butyl-substituted scaffold to probe the hydrophobic pocket depth of the COX-2 active site. The compound's XLogP3 of 1.3 and 4 rotatable bonds [1] place it at the calculated lipophilicity optimum for balanced potency and drug-like properties, informed by published pyrazole-4-carboxylate SAR showing that N1 chain length directly governs COX-2 IC₅₀ and selectivity index [2]. The free C4 carboxylic acid enables direct amide coupling or esterification to generate focused libraries without protecting group manipulation.

Fragment-Based Drug Discovery (FBDD): Intermediate-Complexity Heterocyclic Carboxylic Acid Building Block

With MW 182.22 and TPSA 55.1 Ų, the compound falls within favorable fragment-like property space (MW < 250, TPSA < 90 Ų) while offering higher complexity than minimal fragments [1]. The n-butyl chain provides a pre-installed hydrophobic vector that can be grown or replaced during fragment evolution, avoiding the synthetic burden of late-stage N1 alkylation. The 95% commercial purity supports direct use in biochemical screening without additional purification.

Physicochemical Property Series Procurement: Systematic LogD and Flexibility Profiling

For ADME/PK optimization programs requiring systematic variation of lipophilicity and conformational flexibility, the target compound serves as the highest-LogP, highest-flexibility member of the commercially available N1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid series [1]. Paired procurement with the N1-ethyl (XLogP3 0.5) , N1-propyl (LogP ~1.0), and N1-tert-butyl (XLogP3 1.1) [3] analogs enables construction of a complete property gradient for multiparameter optimization with matched core scaffold.

Scaffold-Hopping and Bioisostere Generation: Pyrazole-4-carboxylic Acid as a Phenol/Carboxylic Acid Bioisostere

Pyrazole itself is recognized as a metabolically more stable, more lipophilic bioisostere of phenol [1], and the 4-carboxylic acid substitution pattern enables direct replacement of benzoic acid motifs in known inhibitors. The n-butyl N1 substituent provides a designed hydrophobic anchor absent in simpler N1-methyl or N1-ethyl variants , making this compound the preferred starting point for scaffold-hopping campaigns where target engagement requires a C4–C5 linear alkyl footprint extending from the heterocyclic core. This application is supported by the broader literature demonstrating pyrazole-4-carboxylic acids as privileged scaffolds in anti-inflammatory [2] and anticancer drug discovery.

Quote Request

Request a Quote for 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.